molecular formula C15H12N2O2S B2457648 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034596-86-4

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2457648
CAS No.: 2034596-86-4
M. Wt: 284.33
InChI Key: ZEZZHBCVJUTGJN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that incorporates a thiophene ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-(thiophen-2-yl)pyridine, is synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using thiophene-2-boronic acid and 3-bromopyridine.

    Methylation: The pyridine derivative is then methylated using a suitable methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the methylated pyridine derivative with furan-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Pyridine Derivatives: Compounds like 3-pyridinecarboxamide and 5-(thiophen-2-yl)pyridine.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide.

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound comprises a furan ring, a thiophene moiety, and a pyridine structure, which contribute to its biological properties. The presence of these heterocyclic rings is known to enhance interactions with various biological targets.

Molecular Formula: C14H12N2O2S
CAS Number: 1234567 (hypothetical for illustrative purposes)

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation: The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating their activity. This interaction can influence neurotransmitter release and neuronal excitability .
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses .
  • Antioxidant Activity: Some derivatives of related compounds exhibit antioxidant properties, which may be relevant for protecting cells from oxidative stress .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Case Study 1: A derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed as a broad-spectrum antimicrobial agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Furan Ring: Cyclization reactions from suitable precursors.
  • Thiophene Coupling: Utilizing palladium-catalyzed cross-coupling methods.
  • Amide Formation: Reaction with carboxylic acids under coupling conditions.

The SAR studies indicate that modifications on the thiophene or pyridine rings can significantly enhance biological activity, suggesting that specific substitutions can lead to improved pharmacological profiles .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZHBCVJUTGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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